molecular formula C15H16N2O3S B12185624 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid

Cat. No.: B12185624
M. Wt: 304.4 g/mol
InChI Key: CCZSMDOIMDXTFV-UHFFFAOYSA-N
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Description

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid typically involves multiple stepsReaction conditions often involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, potentially inhibiting enzymes or binding to receptors. This can lead to the modulation of cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

InChI

InChI=1S/C15H16N2O3S/c1-10-13(14(20)16-9-5-8-12(18)19)21-15(17-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,20)(H,18,19)

InChI Key

CCZSMDOIMDXTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCC(=O)O

Origin of Product

United States

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